L-alanyl-L-threonine

概要

説明

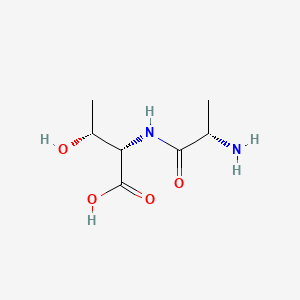

L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine. This compound is known for its role in various biological processes and its potential applications in scientific research and industry. It is a small molecule with the chemical formula C7H14N2O4 and is often studied for its biochemical properties and potential therapeutic uses.

作用機序

Target of Action

L-alanyl-L-threonine, also known as H-ALA-THR-OH, is a dipeptide consisting of the amino acids alanine and threonine It’s worth noting that dipeptides like l-alanyl-l-glutamine have been shown to target various cellular processes, including muscle recovery and inflammation regulation .

Mode of Action

For instance, L-alanyl-L-glutamine has been shown to reduce bacterial translocation, thus reducing the risk of infections and infection-related problems .

Biochemical Pathways

For instance, L-alanyl-L-glutamine has been shown to play a key role in several essential metabolic processes and is an important modulator of the heat shock protein (HSP) response .

Pharmacokinetics

It’s worth noting that l-alanyl-l-glutamine, a similar dipeptide, has high water solubility, good thermal stability, and high bioavailability, which are desirable properties for a compound used in dietary supplementation, parenteral nutrition, and cell culture .

Result of Action

Similar dipeptides like l-alanyl-l-glutamine have been shown to have protective effects on the gastrointestinal tract, reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Action Environment

It’s worth noting that similar dipeptides like l-alanyl-l-glutamine have been shown to be stable in aqueous solution, unlike l-glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid .

準備方法

Synthetic Routes and Reaction Conditions: L-alanyl-L-threonine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the use of protected amino acids, which are coupled using peptide bond-forming reagents such as carbodiimides. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions. After the coupling reaction, the protecting groups are removed to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are used to produce the dipeptide in large quantities. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of this compound, ensuring high yield and purity. The fermentation process is followed by purification steps to isolate the dipeptide from the culture medium.

化学反応の分析

Types of Reactions: L-alanyl-L-threonine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the dipeptide results in the formation of its constituent amino acids, L-alanine and L-threonine. Oxidation reactions can modify the functional groups of the amino acids, while substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields L-alanine and L-threonine, while oxidation can produce various oxidized derivatives of the dipeptide.

科学的研究の応用

L-alanyl-L-threonine has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, it is studied for its role in protein synthesis and metabolism. In medicine, this compound is investigated for its potential therapeutic effects, such as enhancing nutrient absorption and promoting muscle recovery. In industry, it is used in the production of specialized nutritional supplements and pharmaceuticals.

類似化合物との比較

L-alanyl-L-threonine can be compared with other dipeptides such as L-alanyl-L-glutamine and L-alanyl-L-histidine While all these compounds share the common feature of being dipeptides, they differ in their constituent amino acids and, consequently, their biochemical properties and applications For example, L-alanyl-L-glutamine is known for its role in enhancing muscle recovery and immune function, while L-alanyl-L-histidine is studied for its effects on acid-base balance and histidine metabolism

Conclusion

This compound is a versatile dipeptide with significant potential in various fields of scientific research and industry. Its unique combination of L-alanine and L-threonine makes it a valuable compound for studying peptide chemistry, protein synthesis, and metabolic processes. With ongoing research, the applications of this compound are likely to expand, offering new insights and opportunities in chemistry, biology, medicine, and industry.

生物活性

L-alanyl-L-threonine (Ala-Thr) is a dipeptide composed of the amino acids L-alanine and L-threonine. This compound has garnered attention due to its potential biological activities, including roles in metabolism, immune function, and cellular signaling. This article synthesizes current research findings on the biological activity of this compound, highlighting its physiological roles, mechanisms of action, and implications for health.

This compound has the molecular formula and is classified as a metabolite in various biological systems. As a dipeptide, it exhibits distinct properties that influence its interaction with biological targets. The compound exists in a zwitterionic form, which can affect its solubility and transport across cell membranes .

1. Nutritional Modulation

Threonine, one of the components of Ala-Thr, is an essential amino acid that plays a crucial role in various physiological processes:

- Protein Synthesis : Threonine is vital for synthesizing proteins in epithelial tissues, particularly mucins that protect the gut lining. A deficiency or excess of threonine can adversely affect mucin production .

- Immune Function : Threonine influences the intestinal immune system through complex signaling pathways, including the mitogen-activated protein kinase (MAPK) and target of rapamycin (TOR) pathways. This modulation is significant for maintaining gut health and responding to inflammatory states .

2. Metabolic Pathways

This compound participates in several metabolic pathways:

- Energy Metabolism : Threonine serves as a metabolic fuel for embryonic stem cells (ESCs), contributing to macromolecular biosynthesis and epigenetic regulation. It has been shown to enhance energy metabolism through its conversion to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle .

- Lipid Metabolism : Research indicates that threonine can regulate lipid metabolic disorders by influencing lipogenesis signaling pathways and thermogenic gene expression .

Transport Mechanisms

The uptake of threonine, including its dipeptide form as Ala-Thr, involves specific transport systems in microbial and animal cells:

- E. coli Transport Systems : Studies have identified various transporters responsible for threonine uptake in Escherichia coli, such as the YifK permease and LIV-I system. These transporters utilize proton motive forces to facilitate amino acid uptake under varying environmental conditions .

1. Threonine Supplementation in Animal Diets

A study examining threonine supplementation in swine diets revealed significant improvements in growth performance and protein synthesis in skeletal muscles. The study highlighted threonine's role as a precursor for protein synthesis and its effects on signaling pathways related to muscle development .

2. Enzymatic Activity of L-Threonine Aldolase

Research into L-threonine aldolase from E. coli demonstrated its ability to catalyze reactions involving threonine derivatives. The enzyme's kinetics were analyzed, showing that it plays a critical role in threonine metabolism and could be leveraged for biotechnological applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQICHWNXBIBOG-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178781 | |

| Record name | Dipeptide-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24032-50-6 | |

| Record name | Dipeptide-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipeptide-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is L-alanyl-L-threonine important in microbiological research?

A1: this compound serves as a valuable tool in understanding amino acid transport mechanisms in bacteria. For instance, researchers have utilized this compound auxotrophy to investigate L-threonine uptake in Escherichia coli. [] They discovered that specific mutants, unable to grow on L-threonine alone, could grow when provided with this compound. This finding suggests that this compound utilizes a distinct transport system compared to L-threonine, highlighting the complexity of nutrient uptake in bacteria.

Q2: How does this compound contribute to our understanding of bacterial metabolism?

A2: this compound plays a role in characterizing novel bacterial species. For example, Murimonas intestini, a bacterium isolated from the mouse gut, was found to utilize this compound as an energy source. [] This metabolic capability, alongside other phenotypic and genotypic characteristics, helped distinguish M. intestini as a novel species within the Lachnospiraceae family.

Q3: What is the structural significance of the this compound molecule?

A3: The crystal structure of this compound reveals a unique intramolecular interaction. [] The side-chain hydroxyl group of the L-threonine residue forms a hydrogen bond with the main-chain carboxylate group. This specific interaction, observed for the first time in a C-terminal L-threonine residue, provides insights into the conformational preferences and stability of peptides containing L-threonine at their C-terminus.

Q4: Can you elaborate on the research surrounding L-threonine production in E. coli and the role of this compound?

A4: Scientists have successfully engineered E. coli strains capable of hyperproducing L-threonine, a valuable amino acid for various applications. [] Interestingly, these strains exhibited impaired L-threonine uptake. Researchers utilized this compound and glycyl-L-threonine auxotrophic mutants to demonstrate that the engineered strains could grow in the presence of low dipeptide concentrations but required significantly higher L-threonine concentrations. This observation suggests that the hyperproduction mechanism involves reduced L-threonine uptake, limiting feedback inhibition and ultimately increasing L-threonine production. []

Q5: How does understanding the transport of dipeptides like this compound benefit biotechnological applications?

A5: Unraveling the mechanisms behind dipeptide transport in bacteria like E. coli has significant implications for biotechnological processes. [] By manipulating these transport systems, researchers can potentially enhance the production of valuable compounds like L-threonine. Understanding the distinct uptake pathways of dipeptides compared to their constituent amino acids offers valuable tools for optimizing microbial fermentation and bioproduction strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。